(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyridin-4-yl)methanone
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Description
The compound contains a piperidine ring, which is a common structure in many pharmaceutical drugs . Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Structure Analysis
The compound contains a piperidine ring, a pyrimidine ring, and a pyridine ring. These are all common structures in organic chemistry and medicinal chemistry .Scientific Research Applications
Anticancer and Antimicrobial Potential
Research has identified compounds structurally related to (4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)(pyridin-4-yl)methanone showing significant anticancer and antimicrobial activities. For instance, compounds that incorporate heterocyclic entities such as oxazole, pyrazoline, and pyridine have been synthesized and demonstrated promising anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA). Furthermore, these compounds have shown considerable in vitro antibacterial and antifungal activities, highlighting their potential as bases for developing new antimicrobial drugs (Kanubhai D. Katariya, Dushyanth R. Vennapu, Shailesh R. Shah, 2021).
Analgesic and Antiparkinsonian Activities
Another area of interest is the exploration of pyridine derivatives for their analgesic and antiparkinsonian activities. Research into 2-chloro-6-ethoxy-4-acetylpyridine derivatives has uncovered that several of these compounds exhibit analgesic and antiparkinsonian effects comparable to known drugs such as Valdecoxib® and Benzatropine®. This opens up possibilities for the development of new therapeutic agents in pain management and Parkinson's disease treatment (A. Amr, S. Maigali, Mohamed M. Abdulla, 2008).
Nonlinear Optical Properties
The pyrimidine ring, being extensively present in nature and crucial in DNA and RNA, has attracted attention for its applications in nonlinear optics (NLO). Derivatives of thiopyrimidine have been studied for their NLO properties, providing insights into their potential for high-tech applications in optoelectronics. These studies involve comprehensive analyses using density functional theory (DFT) and time-dependent DFT (TDDFT) to understand their structural parameters, electronic properties, and NLO capabilities. The results indicate a considerable NLO character, suggesting their suitability for optoelectronic applications (A. Hussain et al., 2020).
Properties
IUPAC Name |
[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c24-19(16-3-7-20-8-4-16)23-9-5-14(6-10-23)12-25-18-11-17(15-1-2-15)21-13-22-18/h3-4,7-8,11,13-15H,1-2,5-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQQKCMXOAINSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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